Cas no 1797026-73-3 ((4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone)

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone is a specialized organic compound with a complex structure, featuring a triazole and pyridazine ring system. Its unique chemical properties make it suitable for various applications in the pharmaceutical and agrochemical industries. This compound exhibits potent biological activity, making it a valuable candidate for drug discovery. Its stability and reactivity contribute to its effectiveness in chemical synthesis.
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone structure
1797026-73-3 structure
商品名:(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone
CAS番号:1797026-73-3
MF:C15H15N7O2
メガワット:325.325301408768
CID:6289921
PubChem ID:71810999

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone 化学的及び物理的性質

名前と識別子

    • 1797026-73-3
    • (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone
    • furan-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
    • 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
    • AKOS024569278
    • F6458-0083
    • インチ: 1S/C15H15N7O2/c23-15(12-2-1-9-24-12)21-7-5-20(6-8-21)13-3-4-14(19-18-13)22-11-16-10-17-22/h1-4,9-11H,5-8H2
    • InChIKey: OLAFNGIDUPZPMI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC=CO1)N1CCN(C2=CC=C(N3C=NC=N3)N=N2)CC1

計算された属性

  • せいみつぶんしりょう: 325.12872275g/mol
  • どういたいしつりょう: 325.12872275g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 444
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 93.2Ų

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6458-0083-2μmol
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
1797026-73-3 90%+
2μl
$57.0 2023-05-20
Life Chemicals
F6458-0083-15mg
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
1797026-73-3 90%+
15mg
$89.0 2023-05-20
Life Chemicals
F6458-0083-10μmol
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
1797026-73-3 90%+
10μl
$69.0 2023-05-20
Life Chemicals
F6458-0083-1mg
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
1797026-73-3 90%+
1mg
$54.0 2023-05-20
Life Chemicals
F6458-0083-4mg
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
1797026-73-3 90%+
4mg
$66.0 2023-05-20
Life Chemicals
F6458-0083-25mg
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
1797026-73-3 90%+
25mg
$109.0 2023-05-20
Life Chemicals
F6458-0083-75mg
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
1797026-73-3 90%+
75mg
$208.0 2023-05-20
Life Chemicals
F6458-0083-2mg
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
1797026-73-3 90%+
2mg
$59.0 2023-05-20
Life Chemicals
F6458-0083-100mg
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
1797026-73-3 90%+
100mg
$248.0 2023-05-20
Life Chemicals
F6458-0083-20mg
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
1797026-73-3 90%+
20mg
$99.0 2023-05-20

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone 関連文献

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanoneに関する追加情報

Introduction to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone and Its Significance in Modern Chemical Biology

Compound with the CAS number 1797026-73-3 and the systematic name (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone represents a fascinating molecule with significant potential in the field of chemical biology. This compound, characterized by its intricate structural framework, has garnered attention due to its unique pharmacophoric features and promising applications in drug discovery and therapeutic development.

The structural composition of this molecule is a testament to the ingenuity of medicinal chemists who have meticulously designed it to interact with biological targets in a highly specific manner. The presence of multiple heterocyclic rings, including a pyridazine moiety linked to a piperazine ring and an adjacent furan group, contributes to its complex binding profile. These structural elements not only enhance the molecule's solubility and bioavailability but also modulate its interactions with biological receptors.

In recent years, there has been a surge in research focused on developing novel compounds that can modulate neurotransmitter systems. The piperazine moiety in this compound is particularly noteworthy, as it is known to be a key pharmacophore in many psychoactive drugs. Its ability to interact with serotonin and dopamine receptors has made it a valuable scaffold for designing compounds with potential therapeutic effects in neurological disorders.

The triazole ring attached to the pyridazine ring adds another layer of complexity to this molecule. Triazoles are known for their stability and their ability to participate in hydrogen bonding interactions, which can enhance binding affinity. This feature has been exploited in various drug molecules to improve their pharmacokinetic properties. Additionally, the furan group contributes to the molecule's overall electronic properties, influencing its reactivity and interaction with biological targets.

Recent studies have highlighted the importance of multitarget engagement in drug design, where a single compound interacts with multiple biological targets to produce a synergistic therapeutic effect. The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone exemplifies this approach. Its structural features allow it to interact with both serotonin and dopamine receptors simultaneously, making it a promising candidate for treating conditions that involve dysregulation of these neurotransmitter systems.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic framework efficiently. These methods not only improve the synthetic route but also enhance the overall quality of the final product.

In terms of biological activity, preliminary studies have shown that this compound exhibits significant affinity for serotonin 5-HT1A receptors. This receptor is implicated in various neurological disorders, including depression, anxiety, and cognitive dysfunction. By modulating 5-HT1A receptor activity, this compound may offer therapeutic benefits in these conditions. Furthermore, its interaction with dopamine receptors suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.

The pharmacokinetic profile of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone has been carefully evaluated through preclinical studies. These studies indicate that the compound has favorable oral bioavailability and moderate metabolic stability. Its solubility profile also suggests potential for formulation into oral dosage forms, making it suitable for clinical translation.

The development of new drug candidates is often hampered by issues related to patentability and intellectual property rights. However, the unique structural features of this compound provide strong patentable claims due to its novel connectivity and stereochemistry. This has generated significant interest from pharmaceutical companies looking to develop next-generation therapeutics based on innovative chemical scaffolds.

The future direction of research on this compound includes further exploration of its pharmacological effects in animal models and ultimately human clinical trials. Additionally, computational modeling techniques such as molecular dynamics simulations and virtual screening can be employed to gain deeper insights into its mechanism of action and optimize its pharmacological properties.

In conclusion, (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-y](furan - 2 - ylmethanone represents a significant advancement in the field of chemical biology due to its complex structure and promising biological activity. Its development underscores the importance of innovative drug design strategies that leverage structural complexity to achieve multitarget engagement and improved therapeutic outcomes.

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